
Mesna-d4 (enthält Disulfid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesna-d4 (contain disulfide) is a synthetic compound that has been used in laboratory experiments for its unique properties. It is a unique molecule that has been used in a variety of applications due to its ability to form a stable disulfide bond. Mesna-d4 is a relatively new compound and is receiving more attention as its potential applications are being explored.
Wissenschaftliche Forschungsanwendungen
Prophylaxe der Urotheltoxizität
Mesna (Natrium-2-Mercaptoethansulfonat) ist eine wirksame Verbindung, die zur Prophylaxe der Urotheltoxizität (Uroprotektiv) bei Patienten eingesetzt wird, die mit Oxazaphosphorin, Ifosfamid und Cyclophosphamid behandelt werden {svg_1}. Das unveränderte Mesna im Urin verfügt über eine freie Thiolgruppe, die mit Ifosfamid und Cyclophosphamid, einschließlich Acrolein, reagiert, was als Ursache für die toxische Wirkung auf die Blase angesehen wird {svg_2}.
Echtzeitüberwachung der Mesna-Spiegel
Mesna muss in Echtzeit überwacht werden, um eine heilende Wirkung sicherzustellen. Ein Forschungsteam unter der Leitung von Prof. Jiang Changlong vom Hefei Institute of Physical Science (HFIPS) der Chinesischen Akademie der Wissenschaften (CAS) hat kürzlich eine neue Methode zur visuellen Detektion von Mesna vorgeschlagen {svg_3}. Sie überwachten quantitative Mesna in Echtzeitbedingungen mit einer neu entwickelten tragbaren Sensorplattform mit einem Upconversion-basierten Nanosensor {svg_4}. Die Plattform kann als Point-of-Care-Testanwendung zur Echtzeitüberwachung der Mesna-Spiegel entwickelt werden, um Dosisanpassungen und die therapeutische Wirksamkeit zu steuern {svg_5}.
Analyse von Mesna in pharmazeutischen Präparaten
Es wurde eine schnelle und einfache, stabilitätsindizierende Flüssigchromatographiemethode entwickelt und validiert, um die Analyse von Mesna in Gegenwart seiner Abbauprodukte in Arzneimittelsubstanzen und Arzneimitteln zu ermöglichen {svg_6}. Die Methode wurde erfolgreich zur Bestimmung von Mesna in zwei verschiedenen, im Handel erhältlichen Arzneimitteln eingesetzt {svg_7}.
Wirkmechanismus
Target of Action
Mesna-d4, like its parent compound Mesna, primarily targets acrolein , a urotoxic metabolite of chemotherapeutic agents such as ifosfamide and cyclophosphamide . Acrolein is responsible for the urotoxic side effects of these chemotherapy drugs, including hemorrhagic cystitis .
Mode of Action
In the blood, Mesna-d4 is oxidized to dimesna, which is then reduced back to Mesna in the kidney . This reduction supplies a free thiol group that binds to and inactivates acrolein . This binding neutralizes the urotoxicity of acrolein, thereby preventing bladder damage .
Biochemical Pathways
The primary biochemical pathway affected by Mesna-d4 is the detoxification of acrolein. By binding to acrolein, Mesna-d4 prevents the metabolite from causing damage to the urothelial cells in the bladder . This action helps to maintain the integrity of the bladder lining during chemotherapy treatment with ifosfamide or cyclophosphamide .
Pharmacokinetics
Mesna-d4 shares similar pharmacokinetic properties with Mesna. It is rapidly oxidized to its disulfide form, dimesna, in the intravascular compartment . They are excreted in the urine, with approximately 32% as Mesna and 33% as dimesna . The time to peak plasma levels for free Mesna is between 1.5 to 4 hours, and for total Mesna, it’s between 3 to 7 hours .
Result of Action
The primary result of Mesna-d4’s action is the prevention of urotoxicity during chemotherapy treatment with ifosfamide or cyclophosphamide . By binding to and neutralizing acrolein, Mesna-d4 helps to protect the bladder from damage, reducing the risk of hemorrhagic cystitis .
Action Environment
The action of Mesna-d4 is influenced by the environment within the body. For instance, the reduction of dimesna back to Mesna primarily occurs in the kidneys . This suggests that renal function could potentially impact the efficacy of Mesna-d4. Furthermore, the presence of acrolein, the target of Mesna-d4, is contingent on the administration of certain chemotherapeutic agents . Therefore, the presence and dosage of these chemotherapy drugs could also influence the action and efficacy of Mesna-d4.
Safety and Hazards
Zukünftige Richtungen
Mesna-d4 is currently being used for research purposes . It is being studied for its potential use in reducing the incidence of hemorrhagic cystitis associated with certain chemotherapeutic agents . Further research and clinical trials are needed to fully understand its potential applications and benefits .
Biochemische Analyse
Biochemical Properties
Mesna-d4, like its parent compound Mesna, plays a significant role in biochemical reactions. It interacts with various biomolecules, primarily through its sulfhydryl group. This group reacts with the double bond of urotoxic acrolein or potentially urotoxic 4-hydroxyoxazaphosphorine metabolites to form stable and non-toxic compounds .
Cellular Effects
Mesna-d4 has profound effects on various types of cells and cellular processes. It is primarily used to protect the bladder from irritation caused by chemotherapy drugs like ifosfamide and cyclophosphamide . It can also cause difficulty sleeping, nightmares, and a low attention span .
Molecular Mechanism
The molecular mechanism of action of Mesna-d4 is primarily through the alkylation of DNA . The free sulfhydryl groups of Mesna-d4 react with the double bond of the urotoxic acrolein or with the potentially urotoxic 4-hydroxyoxazaphosphorine metabolites to form stable and non-toxic compounds . This reaction neutralizes the urotoxic compounds, rendering them harmless .
Temporal Effects in Laboratory Settings
In laboratory settings, Mesna-d4 has been shown to have temporal effects. For instance, in a rat model of sulfur mustard inhalation, treatment with Mesna (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .
Dosage Effects in Animal Models
The effects of Mesna-d4 vary with different dosages in animal models. For instance, in a rat model of sulfur mustard inhalation, treatment with Mesna (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .
Metabolic Pathways
Mesna-d4 is involved in the metabolic pathways of ifosfamide and cyclophosphamide, two chemotherapy drugs. The free sulfhydryl groups of Mesna-d4 react with the double bond of the urotoxic acrolein or with the potentially urotoxic 4-hydroxyoxazaphosphorine metabolites to form stable and non-toxic compounds .
Transport and Distribution
Mesna-d4, like its parent compound Mesna, is distributed to total body water . After oral or intravenous administration, Mesna undergoes rapid oxidation in the plasma to dimesna, which in turn is reduced in the kidney back to Mesna .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Mesna-d4 (contain disulfide) involves the reduction of Mesna disulfide with deuterium gas to obtain Mesna-d4 (contain disulfide).", "Starting Materials": [ "Mesna disulfide", "Deuterium gas" ], "Reaction": [ "Mesna disulfide is dissolved in a suitable solvent such as methanol or ethanol.", "Deuterium gas is bubbled through the solution at a temperature of around 25-30°C.", "The reaction mixture is stirred for several hours until the reduction is complete.", "The solvent is then evaporated under reduced pressure to obtain Mesna-d4 (contain disulfide) as a white solid." ] } | |
| 1189479-73-9 | |
Molekularformel |
C₂HD₄NaO₃S₂ |
Molekulargewicht |
168.2 |
Synonyme |
2-Mercaptoethanesulfonic-d4 Acid Sodium Salt; 2-Mercapto-1-ethanesulfonic-d4 Acid Monosodium Salt; D 7093-d4; Mesnex-d4; Mistabron-d4; Mistabronco-d4; Mucofluid-d4; Sodium 2-Mercaptoethanesulfonate-d4; UCB 3983-d4; Uromitexan-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



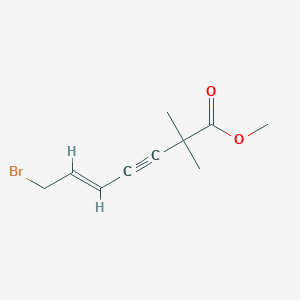
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
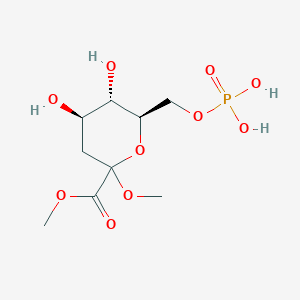
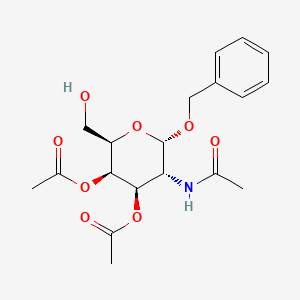

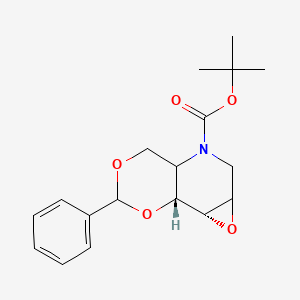
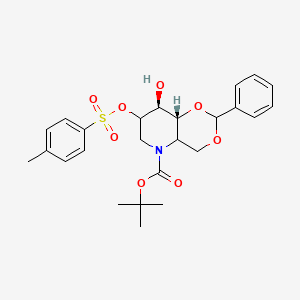
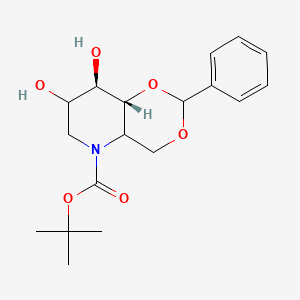

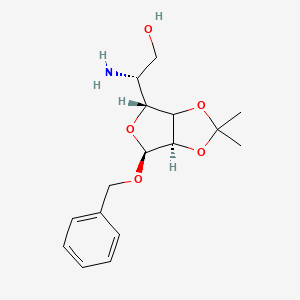
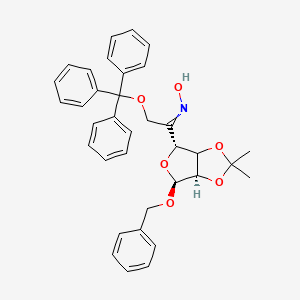
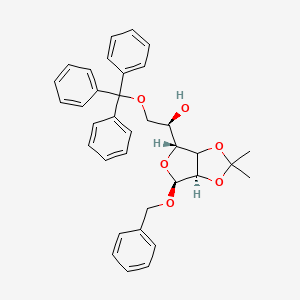
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)
